molecular formula C13H14N2O3 B4432231 N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide

N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4432231
M. Wt: 246.26 g/mol
InChI Key: HGCHFJUWZCPAKH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide, also known as ABT-639, is a selective T-type calcium channel blocker. It has been studied extensively in scientific research for its potential therapeutic applications in various diseases and disorders.

Mechanism of Action

N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide selectively blocks T-type calcium channels, which play a crucial role in regulating cellular excitability. By blocking these channels, this compound can reduce neuronal excitability, which may be beneficial in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the reduction of blood pressure, the suppression of pain signaling, and the modulation of neuronal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide is its selectivity for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers, which may have even greater therapeutic potential. Another area of interest is the investigation of the role of T-type calcium channels in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in various diseases and disorders.

Scientific Research Applications

N-(4-methoxybenzyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including hypertension, neuropathic pain, and epilepsy. It has also been shown to have potential applications in the treatment of anxiety and depression.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-9-7-12(15-18-9)13(16)14-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCHFJUWZCPAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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